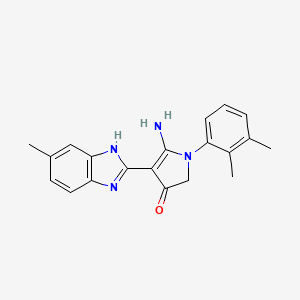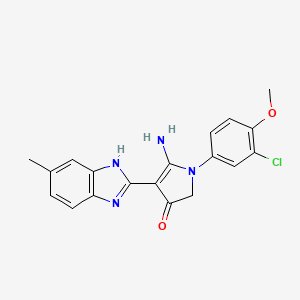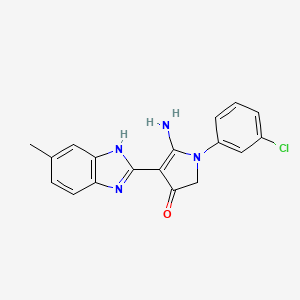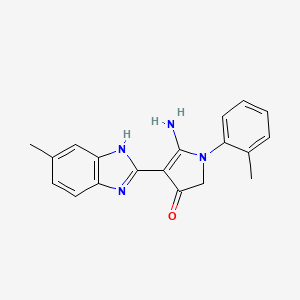
5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolone ring fused with a benzimidazole moiety, which is further substituted with an amino group and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Substitution Reactions: The final steps involve introducing the amino group and the dimethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolone ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers or materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its heterocyclic structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Cancer Research: Investigation of its effects on cancer cell lines and potential as an anticancer agent.
Industry
Dye Synthesis: Use in the production of dyes and pigments.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2,4-dimethoxyphenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.
5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrole: Lacks the carbonyl group on the pyrrolone ring.
Uniqueness
The presence of both the dimethoxyphenyl and the methyl-substituted benzimidazole moieties in 5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved solubility.
Properties
IUPAC Name |
5-amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-4-6-13-14(8-11)23-20(22-13)18-16(25)10-24(19(18)21)15-7-5-12(26-2)9-17(15)27-3/h4-9H,10,21H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWNIUMKHZKGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-methylphenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7831750.png)
![4-(4-ethoxyphenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7831754.png)
![4-(3-ethoxyphenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7831765.png)
![ethyl 1-[(1-methyl-1H-[1]benzofuro[3,2-b]pyrrol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B7831780.png)
![7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one](/img/structure/B7831784.png)
![N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE](/img/structure/B7831789.png)
![N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE](/img/structure/B7831795.png)




![N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide](/img/structure/B7831845.png)

![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B7831855.png)
